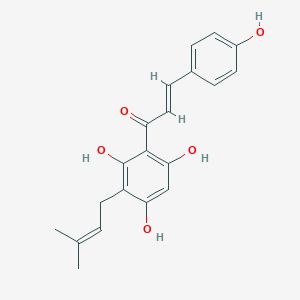

Desmethylxanthohumol

描述

Desmethylxanthohumol (C${20}$H${20}$O$_5$, molecular weight 340.4 g/mol, CAS 115063-39-3) is a prenylated chalcone primarily isolated from hop plants (Humulus lupulus). It is structurally characterized by a hydroxylated aromatic ring system with a prenyl side chain and lacks the methoxy group present in its methylated analog, xanthohumol . This compound exhibits diverse bioactivities, including anticancer, antioxidant, antimicrobial, and α-glucosidase inhibitory effects . It also serves as a biosynthetic precursor to phytoestrogenic flavanones like 8-prenylnaringenin (8-PN) through isomerization .

准备方法

Synthetic Routes and Reaction Conditions

Desmethylxanthohumol can be synthesized through various chemical reactions. One common method involves the prenylation of chalcone precursors. . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the rearrangement.

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from hop plants. The process includes the use of solvents such as dichloromethane and ethanol to extract the compound from the plant material. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

化学反应分析

Isomerization

- Spontaneous Isomerization: DMX undergoes spontaneous isomerization in solution, forming 8-prenylnaringenin (8PN) and 6-prenylnaringenin (6PN) . This intramolecular Michael addition ring closure can occur relatively quickly .

- Factors Affecting Isomerization: The presence of dissolved air (O2) appears to improve DMX stability, as initial rate data indicates that degassed samples isomerize approximately twice as fast as non-degassed samples .

- Isomer Ratios: The ratio of 8PN to 6PN remains relatively constant over time, suggesting similar energies of the transition states associated with the isomerization/ring-closure process .

Methylation

- Enzymatic Methylation: DMX can be methylated to form xanthohumol, a reaction likely catalyzed by an S-adenosyl-l-methionine (SAM)-dependent O-methyltransferase (OMT) . OMT1 is one enzyme that has been found to methylate DMX to form xanthohumol .

- Other Methylation Reactions: OMT2 can methylate DMX, but does not form xanthohumol. Instead, it methylates xanthohumol to 4-O-methylxanthohumol .

Degradation

- Degradation Products: At later stages of reaction, the prenyl residues of 6PN and 8PN may undergo a slow chemical instability reaction pathway, producing olefinic positional isomers and saturated degradation products .

Other Reactions

- Synthesis of Metabolites: DMX can be used to synthesize human phase I and phase II metabolites, including hydroxylated products, sulfates, and glucuronides .

- Hydroxylation: Hydroxylation of DMX can result in the formation of E and Z isomers .

- Glucuronidation: Glucuronidation of DMX can occur at the phenol group, with isoxanthohumol (IXN) being a better starting material than DMX for this reaction .

Reaction with Prenyl Diphosphate

Data Table: DMX Content in Hop Varieties

| Hop Variety | DMX Content (%) |

|---|---|

| Agnus | 0.14-0.18 |

| Magnum | 0.14-0.18 |

| Sládek | 0.14-0.18 |

| Dunav | 0.14-0.18 |

| Pioneer | 0.14-0.18 |

| Vital | 0.3-0.4 |

| New genotype | 0.37, 0.27 |

科学研究应用

Chemical Properties and Mechanism of Action

DMX is structurally related to xanthohumol (XN), differing primarily by the absence of a methyl group. This slight modification significantly influences its biological activity. Research indicates that DMX exhibits antioxidant , anticancer , and anti-inflammatory properties, making it a candidate for various therapeutic applications. The compound has been shown to induce apoptosis in cancer cells and modulate pathways associated with cell survival and proliferation.

Anticancer Activity

DMX has been studied extensively for its anticancer effects across various cancer types:

- Breast Cancer : DMX enhances the efficacy of chemotherapeutic agents like adriamycin by inhibiting drug efflux transporters such as MDR1, thereby overcoming drug resistance in MCF-7/ADR cells . It also activates the ataxia telangiectasia mutated (ATM) pathway, enhancing DNA damage response in colorectal cancer .

- Liver Cancer : In hepatocellular carcinoma models, DMX has shown potential in reducing tumor growth and promoting apoptosis through modulation of apoptotic pathways .

- Other Cancers : Studies indicate that DMX exhibits activity against glioblastoma, melanoma, and lung cancer, suggesting a broad spectrum of anticancer efficacy .

Anti-inflammatory Effects

DMX has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and metabolic disorders .

Antimicrobial Activity

Research has shown that DMX possesses antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential use in treating infections . Its minimal inhibitory concentration (MIC) against these bacteria highlights its effectiveness as a natural antimicrobial agent.

Innovative Delivery Systems

The development of effective delivery systems for DMX is crucial to enhance its bioavailability and therapeutic efficacy. Recent studies have explored various formulations:

- Nanoparticles : Utilizing biodegradable polymers for nanoparticle delivery systems enhances the controlled release of DMX, improving its therapeutic index . These systems allow for targeted therapy, minimizing side effects while maximizing treatment outcomes.

- Nanomicelles and Liposomes : These carriers facilitate improved solubility and stability of DMX in biological environments, making it more accessible for cellular uptake .

Case Study 1: Breast Cancer Treatment

A study investigated the effects of DMX on MCF-7/ADR cells. Results indicated that DMX not only sensitized these cells to adriamycin but also inhibited the expression of key proteins involved in drug resistance, thereby enhancing the overall effectiveness of chemotherapy .

Case Study 2: Antimicrobial Efficacy

In a comparative study against common pathogens, DMX exhibited significant antimicrobial activity with an MIC comparable to established antibiotics. This reinforces its potential as a natural alternative in antimicrobial therapies .

作用机制

Desmethylxanthohumol exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It acts as a scavenger of reactive oxygen species (ROS), preventing oxidative damage to proteins and DNA.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.

Anti-cancer Activity: This compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

相似化合物的比较

Comparison with Similar Compounds

Xanthohumol

- Key Difference : Xanthohumol contains a 6'-methoxy group, whereas desmethylxanthohumol has a 6'-hydroxyl group .

- Biosynthesis: The enzyme O-methyltransferase 1 (OMT1) catalyzes the methylation of this compound to form xanthohumol using S-adenosylmethionine (SAM) .

- Metabolic Fate : During brewing, xanthohumol cyclizes into isoxanthohumol, while this compound isomerizes into 6-prenylnaringenin (6-PN) and 8-PN .

8-Prenylnaringenin (8-PN) and 6-Prenylnaringenin (6-PN)

- Structural Link : this compound isomerizes under heat or alkaline conditions to yield 8-PN (a potent phytoestrogen) and 6-PN .

- Bioactivity: 8-PN demonstrates 10–100× higher estrogenic activity than other hop prenylflavonoids, making it valuable for menopausal symptom relief. This compound itself has weak estrogenic activity .

Isoxanthohumol

- Relationship : Xanthohumol cyclizes into isoxanthohumol, which lacks direct structural or biosynthetic links to this compound .

- Bioactivity : Isoxanthohumol exhibits weaker antimicrobial activity (MIC = 39 µg/mL against MRSA) compared to this compound (MIC = 19.5–39 µg/mL) .

Functional Comparisons

Antioxidant Activity

- This compound Dimers: Synthetic dimers (e.g., compound 14d) show superior antioxidant capacity compared to monomeric this compound, with a FRAP value exceeding gallic acid and lower ABTS$^+$ EC$_{50}$ (0.18 µM vs. 0.23 µM for gallic acid) .

- Xanthohumol : Exhibits moderate ABTS$^+$ scavenging (TEAC = 0.32 µM) but is less potent than this compound derivatives .

Antimicrobial Activity

- Mechanistic Insight : The 6'-hydroxyl group in this compound reduces membrane permeability compared to xanthohumol’s methoxy group, contributing to higher MICs .

Enzymatic Inhibition

- α-Glucosidase Inhibition : this compound (IC${50}$ = 12.5 µM) is less potent than its cyclized derivative dehydrocyclothis compound (IC${50}$ = 3.2 µM) .

Anticancer Activity

- This compound induces apoptosis in leukemia cells (IC$_{50}$ = 10 µM) and inhibits prostate cancer proliferation by reducing 8-OHdG (oxidative DNA damage marker) by 60% .

- Xanthohumol has broader chemopreventive effects but comparable potency in prostate cancer models .

Pharmacokinetic and Stability Considerations

- Isomerization : this compound’s conversion to 8-PN is pH- and temperature-dependent, with optimal yields (80%) achieved at 60°C using 0.3% MgO as a catalyst .

生物活性

Desmethylxanthohumol (DMX) is a prenylated chalcone derived from hops (Humulus lupulus), recognized for its potential biological activities. This compound serves as a precursor to xanthohumol (XN), which has been extensively studied for its health benefits, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article will delve into the biological activity of DMX, summarizing key research findings, case studies, and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a prenyl group that enhances its lipophilicity and biological activity. The molecular formula of DMX is C_19H_20O_5, and it has a molar mass of approximately 316.36 g/mol. Its structure allows for various interactions within biological systems, contributing to its diverse effects.

Antioxidant Activity

DMX exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that DMX can scavenge free radicals effectively, thus reducing cellular damage associated with various diseases.

Anti-Cancer Effects

Research indicates that DMX possesses anti-cancer properties across several cancer types. It has been found to inhibit cell proliferation and induce apoptosis in various cancer cell lines:

- Breast Cancer : DMX demonstrated effectiveness in inhibiting the invasive phenotype of MDA-MB-231 cells and sensitizing them to chemotherapy agents such as adriamycin .

- Prostate Cancer : In vitro studies revealed that DMX could induce apoptosis in prostate cancer cells .

- Colorectal Cancer : DMX activated pathways associated with DNA damage response and downregulated anti-apoptotic proteins like Bcl-2 in HCT116 cells .

Anti-Inflammatory Properties

DMX has shown promise in reducing inflammation. It inhibits the production of pro-inflammatory cytokines such as IL-12 in macrophages stimulated by lipopolysaccharides (LPS) and interferon-gamma . This property may have therapeutic implications for chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of DMX has been demonstrated against various pathogens:

- Bacterial Inhibition : DMX exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) reported at 17.7 μM against Staphylococcus aureus .

- Oral Health : In disc diffusion assays, DMX showed antimicrobial activity against Streptococcus mutans, suggesting its potential application in dental care products .

Neuroprotective Effects

Emerging research suggests that DMX may also provide neuroprotective benefits. Its antioxidant properties could help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's.

Case Study 1: Anti-Cancer Mechanisms

In a study investigating the effects of DMX on breast cancer cell lines, researchers found that treatment with DMX led to a decrease in cell viability and an increase in apoptosis markers. The study highlighted the potential of DMX as a chemosensitizer, enhancing the efficacy of existing chemotherapy treatments by downregulating drug efflux transporters .

Case Study 2: Inflammatory Disease Models

In vivo studies using animal models of chronic allergic contact dermatitis demonstrated that DMX treatment significantly reduced ear swelling and inflammation markers compared to control groups. This suggests a therapeutic potential for DMX in managing inflammatory skin conditions .

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies on this compound

常见问题

Basic Research Questions

Q. What are the primary biosynthetic pathways and regulatory enzymes involved in desmethylxanthohumol (DMX) production in Humulus lupulus?

DMX biosynthesis occurs via the phenylpropanoid pathway, involving cinnamic acid 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL). These enzymes catalyze key steps in precursor formation for prenylated chalcones. O-methyltransferases (OMTs), such as OMT1, further modulate DMX methylation to produce xanthohumol. Kinetic studies reveal OMT1’s moderate affinity for DMX (Km = 18 mM) and competitive inhibition by xanthohumol (Ki = 2 mM) .

Q. How can researchers accurately quantify DMX and its isomers in plant extracts?

High-performance liquid chromatography (HPLC) with UV detection is standard for separating DMX from its spontaneous isomerization products (e.g., 6-prenylnaringenin and 8-prenylnaringenin). Baseline resolution requires pH-controlled mobile phases to minimize chalcone-flavanone equilibration artifacts. Quantitative ¹H-NMR has also been validated for dynamic isomerization analysis in physiologically relevant conditions .

Q. What in vitro models are suitable for studying DMX’s antiproliferative effects?

Lymphoid leukemic cell lines (e.g., BJAB Burkitt lymphoma) are commonly used. DMX induces apoptosis via the intrinsic mitochondrial pathway at 100 μM, evidenced by subG1 DNA fragmentation (35% cells) and reduced mitochondrial membrane potential. Cytotoxicity assays (e.g., LDH release) confirm necrosis is negligible below 100 μM .

Q. How do agricultural practices influence DMX accumulation in hop cultivars?

Field studies show DMX levels correlate inversely with favorable growing conditions; stress factors (e.g., poor weather) increase concentrations. Organic farming does not significantly alter DMX content compared to conventional methods, but cultivar selection (e.g., Admiral, First Gold) is critical for maximizing yields .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in OMT1 kinetic data for DMX methylation?

Discrepancies in reported Km values (e.g., 18 mM vs. 2366 mM) arise from substrate instability at basic pH. To mitigate this, use buffered reaction conditions (pH ≤ 7.0) and rapid quenching. Parallel assays with stabilized analogs (e.g., methylated derivatives) can validate enzyme specificity .

Q. How does DMX’s biphasic apoptotic activity inform dose-response experimental design?

Below 50 μM, DMX exhibits negligible apoptosis but may modulate oxidative stress pathways (e.g., Nrf2 activation). Researchers should combine flow cytometry (subG1 analysis) with ROS assays and mitochondrial permeability transition measurements to capture dual mechanisms .

Q. What methodologies elucidate DMX’s isomerization kinetics and estrogenic artifact formation?

Time-resolved ¹H-NMR under simulated physiological conditions (37°C, pH 7.4) reveals DMX converts to 8-prenylnaringenin (8-PN) within hours. Estrogenic activity assays (e.g., ERα/β luciferase reporters) must account for this conversion, as 8-PN is a potent phytoestrogen (EC₅₀ ≈ 1 nM) .

Q. How can researchers optimize DMX’s anti-biofilm activity while minimizing cytotoxicity?

Synergistic studies with antibiotics (e.g., vancomycin) show DMX enhances biofilm inhibition at sub-cytotoxic doses (≤20 μM). Use confocal microscopy with live/dead staining (SYTO9/propidium iodide) on S. aureus biofilms to quantify efficacy. Post-antibiotic effect (PAE) assays reveal prolonged growth inhibition after DMX removal .

Q. Methodological Considerations

Q. Validating DMX’s chemoprotective mechanisms in vivo: What models are appropriate?

Murine models (e.g., xenograft tumors) demonstrate DMX’s safety at ≤1000 mg/kg body weight. Combine pharmacokinetic profiling (LC-MS/MS) with biomarkers like glutathione-S-transferase (GST) to track xenobiotic metabolism activation .

Q. Addressing data variability in DMX’s antibacterial studies: How to improve reproducibility?

Standardize hop extract purification (e.g., silica gel chromatography) to ≥95% DMX purity. Include positive controls (e.g., lupulone) and validate MIC/MBC values across multiple bacterial strains (e.g., S. aureus, E. coli) using broth microdilution .

属性

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-9-15-17(23)11-18(24)19(20(15)25)16(22)10-6-13-4-7-14(21)8-5-13/h3-8,10-11,21,23-25H,9H2,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSADYLVRMROPL-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901315295 | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115063-39-3 | |

| Record name | Desmethylxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115063-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115063393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desmethylxanthohumol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901315295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLXANTHOHUMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L48JN7T3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Desmethylxanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030610 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。